molecular formula C18H18FN5O B2848491 3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380174-11-6

3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2848491
CAS RN: 2380174-11-6
M. Wt: 339.374
InChI Key: HJYYABLQNJBEFU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds involves a piperidine nucleus, which is a six-membered ring with one nitrogen atom and five carbon atoms . The specific molecular structure of “3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one” is not detailed in the available sources.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and can lead to the formation of various derivatives . The specific chemical reactions involving “3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one” are not detailed in the available sources.

Mechanism of Action

The mechanism of action for similar compounds is varied, depending on their specific structure and the biological system they interact with . The specific mechanism of action for “3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one” is not detailed in the available sources.

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structure and usage . The specific safety and hazards associated with “3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one” are not detailed in the available sources.

Future Directions

The future directions for research on similar compounds involve the development of fast and cost-effective methods for their synthesis, as well as the discovery and biological evaluation of potential drugs containing a piperidine moiety . The specific future directions for research on “3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one” are not detailed in the available sources.

properties

IUPAC Name

3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-14-9-20-18(21-10-14)23-7-5-13(6-8-23)11-24-12-22-16-4-2-1-3-15(16)17(24)25/h1-4,9-10,12-13H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYYABLQNJBEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4=NC=C(C=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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